molecular formula C7H7IN2O2 B1517306 2-Iodo-6-methyl-4-nitroaniline CAS No. 220144-91-2

2-Iodo-6-methyl-4-nitroaniline

Cat. No. B1517306
CAS RN: 220144-91-2
M. Wt: 278.05 g/mol
InChI Key: DFWFGNCVGITLCM-UHFFFAOYSA-N
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Description

2-Iodo-6-methyl-4-nitroaniline is a chemical compound that belongs to the class of organic compounds known as nitroanilines. It is a yellow crystalline powder with a molecular weight of 278.05 .


Molecular Structure Analysis

The molecular formula of 2-Iodo-6-methyl-4-nitroaniline is C7H7IN2O2 . The InChI code is 1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . More detailed structural analysis can be obtained from relevant spectroscopic data .


Physical And Chemical Properties Analysis

The melting point of 2-Iodo-6-methyl-4-nitroaniline is between 133 - 135°C . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Structural Analysis in Crystallography

2-Methyl-4-nitroaniline ethylene dimethylammonium hydrobromide, closely related to 2-Iodo-6-methyl-4-nitroaniline, forms crystalline complexes with self-complementary dinucleoside monophosphates like 5-iodocytidylyl (3'-5')guanosine. In this structure, molecules are held together through Watson-Crick base pairing, forming an antiparallel duplex structure, with nitroaniline molecules stacking above and below guanine-cytosine pairs (Vyas et al., 1984).

DNA Methylation Studies

2-Iodo-6-methyl-4-nitroaniline's analogs have been studied for their role in DNA methylation. Research on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which yields products similar to nitroaniline derivatives, has provided insights into the methylation of DNA at the cellular level, revealing the importance of cellular thiol concentrations and the role of the 6-oxygen atom of guanine as a site of methylation (Lawley & Thatcher, 1970).

Biodegradation Pathways

Studies on the degradation of similar compounds like 2-chloro-4-nitroaniline reveal the involvement of microbial strains such as Rhodococcus sp. strain MB-P1 in biodegradation under aerobic conditions. This degradation process involves specific enzymes and metabolic pathways, indicating potential environmental applications in degrading pollutants related to 2-Iodo-6-methyl-4-nitroaniline (Khan et al., 2013).

Safety and Hazards

2-Iodo-6-methyl-4-nitroaniline is considered hazardous and must be handled with care . It has been associated with various hazard statements including H302, H312, and H332 .

properties

IUPAC Name

2-iodo-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWFGNCVGITLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652289
Record name 2-Iodo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methyl-4-nitroaniline

CAS RN

220144-91-2
Record name 2-Iodo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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